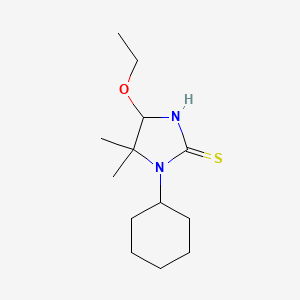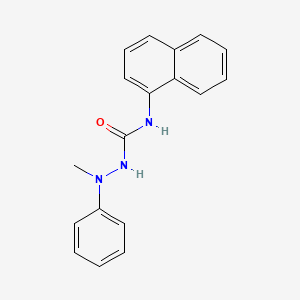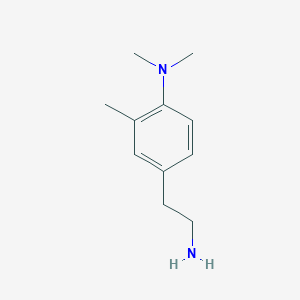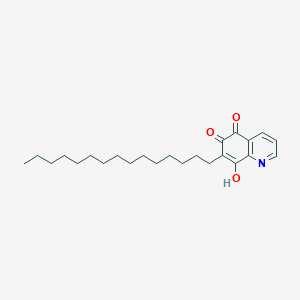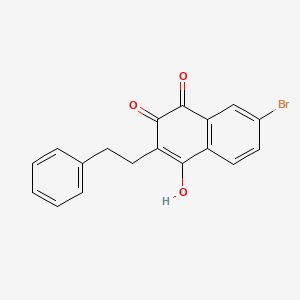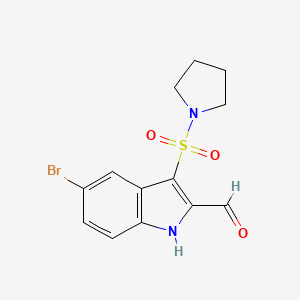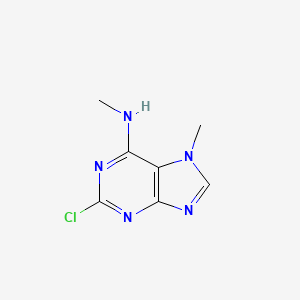
2-Chloro-n,7-dimethyl-7h-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N,7-dimethyl-purin-6-amine is a chemical compound with the molecular formula C7H8ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,7-dimethyl-purin-6-amine typically involves the chlorination of N,7-dimethyl-purin-6-amine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 2-position with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), which act as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N,7-dimethyl-purin-6-amine may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N,7-dimethyl-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted purines, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-chloro-N,7-dimethyl-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-chloro-N,7-dimethyl-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The chlorine atom at the 2-position can form covalent bonds with nucleophilic sites on these enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways and exert various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N,N-dimethyl-7H-purin-6-amine
- 2-chloro-7-methyl-7H-purin-6-amine
- 2-chloro-6-aminopurine
Uniqueness
2-chloro-N,7-dimethyl-purin-6-amine is unique due to the presence of both chlorine and methyl groups on the purine ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific applications.
Eigenschaften
CAS-Nummer |
5444-30-4 |
|---|---|
Molekularformel |
C7H8ClN5 |
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
2-chloro-N,7-dimethylpurin-6-amine |
InChI |
InChI=1S/C7H8ClN5/c1-9-5-4-6(10-3-13(4)2)12-7(8)11-5/h3H,1-2H3,(H,9,11,12) |
InChI-Schlüssel |
ZWQUXPGKZSBKNE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC2=C1N(C=N2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




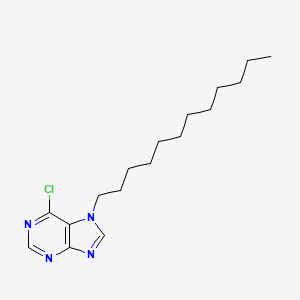
![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)

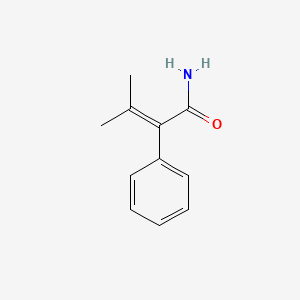

![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)
